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Dermaseptin-5

Cat. No.: B1577028
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-5 is a cationic, alpha-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of Phyllomedusinae frogs . As a member of the dermaseptin family, it demonstrates potent, broad-spectrum activity against a range of Gram-negative and Gram-positive bacteria, as well as the pathogenic yeast Candida albicans . Its mechanism of action is primarily attributed to its amphipathic structure, which allows it to interact with and disrupt the anionic lipid bilayers of microbial cell membranes, leading to cell lysis and death . Beyond its antimicrobial applications, this compound exhibits promising broad-spectrum anticancer activity against various human cancer cell lines, making it a compelling candidate for investigating novel oncological therapeutics . Research also indicates that some dermaseptins possess immunomodulatory functions, such as stimulating microbicidal activities in polymorphonuclear leukocytes (PMNs) . This peptide is supplied for research purposes to further explore its multifaceted mechanisms and potential in addressing the global challenge of antibiotic resistance. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLWSKIKEAAKTAGKAAMGFVNEMV

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Dermaseptin 5

Primary Amino Acid Sequence and Identified Molecular Variants

Dermaseptin-5 (DS-5) is a member of the dermaseptin (B158304) superfamily of antimicrobial peptides (AMPs), which are primarily isolated from the skin secretions of frogs from the Hylidae family. nih.govresearchgate.net These peptides are characterized by their cationic nature and their propensity to adopt an α-helical structure in hydrophobic environments. nih.govmdpi.com

The primary structure of this compound consists of a 29-amino acid sequence. uniprot.org Like other dermaseptins, it features a conserved tryptophan (Trp) residue near the N-terminus, which is a common characteristic of this peptide family. nih.govnih.govoup.com

While this compound has a specific sequence, the broader dermaseptin family exhibits considerable variation in amino acid sequences and lengths, typically ranging from 28 to 34 residues. researchgate.netnih.gov These variations, including substitutions and truncations, can lead to a wide array of molecular variants with differing biological activities. For instance, modifications to the N-terminal region of dermaseptin peptides have been shown to be crucial for their activity. mdpi.comvulcanchem.com

Below is a table detailing the primary amino acid sequence of this compound.

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1Alanine (B10760859)A
2LeucineL
3TryptophanW
4SerineS
5Lysine (B10760008)K
6IsoleucineI
7GlycineG
8LysineK
9ValineV
10GlycineG
11LysineK
12AlanineA
13AlanineA
14LysineK
15AlanineA
16AlanineA
17GlycineG
18LysineK
19AlanineA
20AlanineA
21LeucineL
22GlycineG
23AlanineA
24ValineV
25SerineS
26Glutamic AcidE
27AlanineA
28ValineV
29SerineS

Secondary and Tertiary Conformations in Biologically Relevant Environments

The biological function of this compound is intrinsically linked to its three-dimensional structure, which is highly sensitive to the surrounding environment.

Investigation of Alpha-Helical Propensity and Amphipathicity

Dermaseptins, including this compound, are known to adopt an amphipathic α-helical conformation, which is a key determinant of their antimicrobial activity. nih.govmdpi.com This structure is characterized by the segregation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix. nih.gov This amphipathic nature facilitates the peptide's interaction with and disruption of microbial membranes. oup.com In aqueous solutions, dermaseptins typically exist in a random coil conformation. nih.govmdpi.com However, in the presence of a hydrophobic or membrane-mimetic environment, such as 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they undergo a conformational change to form a stable α-helix. researchgate.netmdpi.com The α-helical content of dermaseptins can be significant, with some members exhibiting up to 80% helicity in such environments. nih.gov The helical wheel projection of dermaseptins clearly illustrates this segregation of hydrophobic and polar residues. mdpi.com

Dynamics of Coil-to-Helix Transition in Membrane-Mimetic Systems

The transition of dermaseptins from a disordered random coil to an ordered α-helix upon encountering a membrane is a critical step in their mechanism of action. nih.govmdpi.com This coil-to-helix transition is readily observed in membrane-mimetic systems like sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles. researchgate.net Circular dichroism (CD) spectroscopy is a primary technique used to monitor this conformational change, showing a characteristic shift from a random coil spectrum to an α-helical spectrum. mdpi.commdpi.com This transition is driven by the favorable interactions between the peptide's hydrophobic residues and the nonpolar lipid environment of the membrane, as well as the electrostatic interactions between the cationic residues and the negatively charged components of microbial membranes. mdpi.com

Physicochemical Determinants Influencing this compound Structure

The structure and, consequently, the function of this compound are governed by fundamental physicochemical properties.

Role of Cationic Charge and Hydrophobicity

The cationic nature of this compound, primarily due to the presence of lysine residues, is crucial for its initial electrostatic interaction with the negatively charged surfaces of microbial membranes. nih.govnih.govmdpi.com This positive net charge facilitates the accumulation of the peptide on the target cell surface. nih.gov

Hydrophobicity, on the other hand, drives the insertion of the peptide into the lipid bilayer. mdpi.comnih.gov The balance between cationic charge and hydrophobicity is critical for the peptide's activity and selectivity. nih.gov Increasing the net positive charge can enhance antimicrobial potency, while optimizing hydrophobicity can improve membrane disruption. mdpi.com However, excessive hydrophobicity can also lead to increased toxicity towards mammalian cells. nih.gov

Molecular Mechanisms of Action of Dermaseptin 5

Membrane Interaction and Permeabilization Dynamics

The primary mode of action for most dermaseptins involves direct interaction with and subsequent permeabilization of the target cell's membrane. researchgate.net This process is governed by a series of physicochemical events, from initial electrostatic attraction to the eventual loss of membrane integrity.

The initial step in the interaction of dermaseptins with target cells is driven by electrostatic forces. Dermaseptins are typically cationic peptides, possessing a net positive charge at physiological pH. nih.gov This positive charge facilitates a strong attraction to the negatively charged surfaces of microbial and certain cancer cells. nih.govresearchgate.net

Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin, which contribute to a net negative surface charge. nih.govcore.ac.uk In contrast, the outer leaflet of most eukaryotic cells, like human erythrocytes, is predominantly composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine (PC) and sphingomyelin. core.ac.uk This charge difference is a key determinant of the selective toxicity of dermaseptins, as the peptides preferentially bind to the anionic bacterial membranes over the neutral host cell membranes. core.ac.uk These electrostatic interactions are crucial for concentrating the peptide molecules at the membrane surface, a prerequisite for subsequent disruptive actions. mdpi.com

However, while electrostatic attraction is a primary driving force, other factors also play a role. Studies on Dermaseptin (B158304) S9, a related peptide, have shown that it can efficiently permeabilize zwitterionic PC vesicles, suggesting that interactions are not solely dictated by charge and that hydrophobic interactions and peptide aggregation are also significant. plos.org Strong electrostatic binding to purely anionic surfaces might even restrict the peptide's ability to penetrate the membrane core and exert its lytic activity. plos.org

Once concentrated at the membrane surface, dermaseptins disrupt the lipid bilayer through mechanisms that are generally described by two principal models: the "barrel-stave" and the "carpet-like" models. nih.govmdpi.com

Barrel-Stave Model : In this model, the peptide monomers first bind to the membrane surface. After reaching a certain concentration, they insert perpendicularly into the lipid bilayer. mdpi.comresearchgate.net These inserted peptides then aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. mdpi.com The hydrophilic faces of the peptides line the interior of the pore, creating a channel through which water, ions, and other small molecules can pass, leading to the dissipation of electrochemical gradients and ultimately cell death. researchgate.net

Carpet-Like Model : This model was initially proposed to describe the action of dermaseptins. core.ac.ukmdpi.com It posits that the peptides accumulate on the exterior surface of the lipid bilayer, oriented parallel to the membrane plane, effectively forming a "carpet". mdpi.comresearchgate.net This binding is driven by electrostatic and hydrophobic interactions. As the peptide concentration on the surface increases, it induces significant tension and disrupts lipid packing. mdpi.com Once a critical threshold concentration is reached, the membrane is destabilized, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. nih.govmdpi.com

ModelPeptide OrientationMechanism of DisruptionResult
Barrel-Stave Perpendicular to the membrane surfaceFormation of stable, barrel-like transmembrane pores by aggregated peptides. mdpi.comresearchgate.netLeakage of cellular contents through discrete channels. researchgate.net
Carpet-Like Parallel to the membrane surfaceAccumulation on the membrane surface causes tension and disruption at a threshold concentration. mdpi.comresearchgate.netTransient pore formation, membrane micellization, and general destabilization. nih.govmdpi.com

These models are not mutually exclusive, and a single peptide may utilize different mechanisms depending on factors like peptide concentration and the specific lipid composition of the target membrane. plos.org For dermaseptins, the carpet-like mechanism is frequently cited as the predominant model. mdpi.comcore.ac.uk

The carpet model of action can culminate in a process analogous to detergent-based solubilization. plos.orgresearchgate.net Detergents are amphipathic molecules that, above a critical micelle concentration, can disrupt membranes by integrating into the bilayer and forming mixed micelles with lipids and proteins, leading to membrane solubilization. thermofisher.com

Similarly, when dermaseptins accumulate on a target membrane surface at a high concentration, their amphipathic nature allows them to overcome the cohesive forces of the lipid bilayer. mdpi.com This leads to a process of micellization, where the membrane is broken down into small peptide-lipid aggregates (micelles). mdpi.com This detergent-like action results in the complete loss of the membrane's barrier function and is a highly effective killing mechanism. researchgate.net This process is considered a key part of the "carpet" mechanism, representing the final stage of membrane destruction after the initial surface accumulation. nih.gov

The efficacy and mechanism of dermaseptin interaction are highly dependent on the properties of the target membrane, specifically its lipid composition and fluidity. plos.org

Membrane Composition : As previously discussed, the presence of anionic lipids is a primary factor for the initial attraction of cationic dermaseptins. nih.gov The specific types of lipids can also influence the peptide's action. For example, some studies suggest that the mode of membrane damage can vary between membranes composed of different lipids, such as phosphatidylcholine (PC) versus phosphatidylglycerol (PG). plos.org The selective activity of dermaseptins relies heavily on the distinct lipid compositions of microbial versus host cell membranes. asm.org

Membrane Fluidity : The physical state of the lipid bilayer, or its fluidity, also impacts peptide interaction. Membranes in a more fluid, liquid-crystalline state are generally more susceptible to perturbation and insertion by antimicrobial peptides compared to membranes in a more rigid, gel-like state. Increased fluidity can facilitate the insertion of peptides and the formation of pores or other defects.

The interplay between the peptide's properties (charge, amphipathicity) and the membrane's characteristics (lipid composition, fluidity) ultimately dictates the balance of electrostatic and hydrophobic interactions that govern the peptide's disruptive activity. plos.org

Detergent-Like Solubilization and Membrane Destabilization Processes

Intracellular Target Modulation and Cellular Responses

While membrane disruption is the most widely accepted primary mechanism of action for dermaseptins, evidence suggests that some peptides can translocate across the cell membrane without causing immediate lysis and interact with internal cellular components. nih.govresearchgate.net

Once inside the cell, dermaseptins can interfere with essential biosynthetic processes. Research has shown that dermaseptin can inhibit both DNA and RNA synthesis. researchgate.net In studies with Escherichia coli, dermaseptin was observed to inhibit RNA synthesis within five minutes at its minimum inhibitory concentration (MIC), indicating a rapid intracellular effect. researchgate.net This interference with the production of nucleic acids halts protein synthesis and cell replication, contributing significantly to the peptide's bactericidal action. The ability to inhibit nucleic acid synthesis is considered a key mechanism of action for some antimicrobial peptides that act intracellularly. nih.govresearchgate.net

Induction of Oxidative Stress Pathways and Antioxidant Enzyme Modulation

Dermaseptin-5 and related peptides exert their antimicrobial effects in part by inducing significant oxidative stress within target cells. This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, leading to cell death. uminho.pt Studies on the effects of dermaseptins on fungal pathogens, such as Candida auris, have provided detailed insights into this mechanism. nih.govresearchgate.netrsc.org

Exposure to dermaseptin leads to a notable increase in lipid peroxidation (LPO), indicating widespread oxidative damage to cell membranes. nih.govresearchgate.netresearchgate.net In response to this ROS influx, target microorganisms modulate their antioxidant enzyme systems. Research has demonstrated that dermaseptin treatment causes a significant upregulation in the activity of primary antioxidant enzymes responsible for detoxifying ROS. nih.gov Conversely, enzymes involved in maintaining the reduced state of glutathione (B108866), a key cellular antioxidant, show decreased activity. nih.govresearchgate.net This dual effect cripples the cell's ability to manage oxidative stress, leading to an overwhelming accumulation of damage.

The modulation of these key enzymes is a critical aspect of dermaseptin's antifungal action, highlighting its ability to disrupt the pathogen's intrinsic defense mechanisms against oxidative damage. nih.govresearchgate.net

Table 1: Modulation of Antioxidant Enzyme Activity in Candida auris by Dermaseptin This table summarizes the observed changes in the activity of key antioxidant enzymes in C. auris following treatment with Dermaseptin, as detailed in recent research findings. nih.govresearchgate.net

EnzymeFunctionObserved Change in ActivityFold Change Example (at MIC)
Catalase (CAT) Decomposes hydrogen peroxide (H₂O₂) to water and oxygen. nih.govimrpress.comIncrease ~4.47-fold
Superoxide (B77818) Dismutase (SOD) Converts superoxide radicals (O₂⁻) into oxygen and H₂O₂. imrpress.comIncrease ~3.98-fold
Glutathione Peroxidase (GPx) Reduces H₂O₂ and lipid hydroperoxides using glutathione. imrpress.comIncrease ~3.89-fold
Glutathione Reductase (GR) Regenerates reduced glutathione (GSH) from its oxidized state (GSSG). frontiersin.orgDecrease ~0.37-fold (a 63% decrease)
Glutathione S-Transferase (GST) Detoxifies harmful compounds by conjugating them with glutathione. researchgate.netDecrease ~0.36-fold (a 64% decrease)

Mechanisms of Apoptosis and Programmed Cell Death Induction

Beyond inducing oxidative stress, dermaseptins are known to actively trigger programmed cell death (PCD), or apoptosis, in target microorganisms. exeter.ac.ukfrontiersin.org This is a controlled, self-initiated cell destruction process that is more complex than simple necrotic cell lysis from membrane disruption. The induction of apoptosis by dermaseptins has been observed in various fungi, including yeast. uminho.ptexeter.ac.uk

Hallmarks of apoptosis observed after dermaseptin treatment include nuclear fragmentation, DNA degradation (detectable by TUNEL assays), and the generation of high levels of intracellular ROS, which itself is a potent trigger for apoptosis. uminho.pt Interestingly, in yeast models, the apoptotic pathway initiated by dermaseptins is reported to be metacaspase-independent. uminho.pt Instead, it relies on the translocation of an apoptosis-inducing factor (AIF) homolog, Aif1p, from the mitochondria to the nucleus, a characteristic of certain caspase-independent PCD pathways. uminho.ptmdpi.com

The ability of dermaseptins to induce a regulated cell suicide program in pathogens represents a sophisticated antimicrobial strategy. uminho.ptfrontiersin.org This mechanism can be highly efficient and may contribute to the low propensity for resistance development. Recent studies confirm that dermaseptin induces apoptosis in C. auris in a dose-dependent manner, reinforcing the significance of this pathway in its antifungal activity. nih.govresearchgate.netrsc.org

Table 2: Apoptotic Markers Induced by Dermaseptins in Fungal Cells This table outlines key biochemical and morphological markers characteristic of apoptosis that have been observed in fungal cells upon treatment with dermaseptins. uminho.ptrsc.orgexeter.ac.uk

Apoptotic MarkerDescriptionRelevance to Dermaseptin Action
Reactive Oxygen Species (ROS) Generation Accumulation of highly reactive oxygen-containing molecules.Dermaseptins induce high intracellular ROS levels, a known trigger for apoptosis. uminho.pt
Nuclear Fragmentation & Chromatin Margination Condensation and margination of chromatin against the nuclear envelope, followed by nuclear collapse.A core morphological feature of apoptosis observed in dermaseptin-treated yeast. uminho.ptexeter.ac.uk
DNA Fragmentation (TUNEL-Positive Phenotype) Cleavage of nuclear DNA into fragments.Dermaseptin treatment results in a positive TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) test, confirming DNA degradation. uminho.pt
Phosphatidylserine (B164497) (PS) Exposure Translocation of the phospholipid phosphatidylserine from the inner to the outer leaflet of the plasma membrane.Detected by Annexin V staining, this is an early marker of apoptosis induced by dermaseptin in C. auris. rsc.orgexeter.ac.uk
AIF-Dependent Pathway Involvement of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that translocates to the nucleus to induce cell death.The mode of dermaseptin-induced cell death in yeast is dependent on Aif1p, indicating a caspase-independent pathway. uminho.pt

Alterations in Target Microorganism Gene Expression

The molecular activity of dermaseptins extends to the genetic level, causing significant alterations in the gene expression profiles of target microorganisms. asm.org This interference with the fundamental processes of DNA replication, transcription, and translation is a key component of their antimicrobial action.

Studies have shown that α-helical peptides, including derivatives of dermaseptin, can inhibit the synthesis of both DNA and RNA at their minimum inhibitory concentrations (MICs). asm.org This suggests that after crossing the cell membrane, the peptides can interact with intracellular targets to disrupt these vital processes. frontiersin.org

More specifically, recent research on dermaseptin's effect on C. auris confirmed that the peptide directly influences the gene expression of the antioxidant enzymes discussed previously. nih.govresearchgate.netrsc.org Using reverse transcription quantitative polymerase chain reaction (RT-qPCR), investigators demonstrated that the observed changes in enzyme activity correlated with changes at the transcriptional level. nih.govresearchgate.net This indicates that dermaseptin not only imposes oxidative stress but also manipulates the genetic regulation of the cell's stress response pathways. Other studies have shown that dermaseptin derivatives can alter the expression of genes related to cell wall maintenance and adhesion in fungi. sci-hub.se

Table 3: Impact of Dermaseptin on Microbial Gene Expression This table summarizes the known effects of dermaseptins on gene and macromolecule synthesis in target microbes. nih.govresearchgate.netasm.orgsci-hub.se

Target Process/Gene CategoryObserved EffectSpecific Example
Global Nucleic Acid Synthesis InhibitionDerivatives of dermaseptin inhibit both DNA and RNA synthesis in E. coli at MIC levels. asm.org
Antioxidant Enzyme Genes Modulation of mRNA expression levelsDermaseptin treatment alters the gene expression of catalases, superoxide dismutases, and other antioxidant enzymes in C. auris. nih.govresearchgate.net
Adhesion and Biofilm Genes DownregulationDermaseptin S4 was shown to decrease the mRNA expression of adhesion-related genes like EAP1 and HWP1 in C. albicans. sci-hub.se
Envelope Stress Response Genes UpregulationModified S4 dermaseptin was found to activate the Cpx envelope stress pathway in E. coli. asm.org

Interaction with Host Cell Surface Components in Model Systems (e.g., Glycosaminoglycans)

The initial interaction between an antimicrobial peptide and a target cell is a critical determinant of its activity and selectivity. For dermaseptins and other cationic peptides, this interaction is often mediated by negatively charged components on the cell surface. asm.org In mammalian cells, these components prominently include glycosaminoglycans (GAGs), which are long, anionic polysaccharide chains found on the cell surface and in the extracellular matrix. mdpi.com

While direct studies on this compound are limited, research on closely related family members, such as Dermaseptin B2, provides a compelling model for this interaction. nih.govnih.gov Studies have revealed that the antiproliferative activity of Dermaseptin B2 against certain human cancer cells is partially dependent on cell surface GAGs. plos.org Specifically, the sulfation of GAGs appears to be important. nih.gov Pre-treatment of cells with sodium chlorate, an inhibitor of GAG sulfation, reduces the peptide's effectiveness. plos.org

This interaction is believed to be electrostatic in nature, with the positively charged lysine (B10760008) residues in the peptide binding to the negatively charged sulfate (B86663) and carboxyl groups of GAGs like heparan sulfate and chondroitin (B13769445) sulfate. asm.orgplos.org This binding can serve multiple purposes:

Concentration: It helps to concentrate the peptide at the cell surface, facilitating subsequent membrane translocation or disruption. nih.gov

Structural Transition: Interaction with GAGs, such as chondroitin sulfate C, can induce dermaseptin to adopt its biologically active α-helical conformation. nih.govplos.org

Internalization: For some peptides, GAGs act as initial receptors that facilitate entry into the cell. nih.gov

This GAG-mediated interaction helps explain how dermaseptins can differentiate between target cells and may be a key factor in the mechanism of action for various biological effects, including anticancer and antimicrobial activities. nih.govplos.org

Spectrum of Biological Activities: in Vitro and Preclinical Research Investigations

Antimicrobial Efficacy Research

Dermaseptins exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. nih.govmdpi.com This action is facilitated by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer of bacterial and fungal cells, leading to membrane permeabilization and cell death. nih.govmdpi.comtargetmol.com

Antibacterial Activity Studies

Dermaseptin-5 and its related peptides have shown efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.nettargetmol.com

Studies have consistently demonstrated the activity of dermaseptins against various Gram-positive bacteria. For instance, Dermaseptin-PH, a related peptide, has been shown to be effective against Staphylococcus aureus. nih.gov Another analog, Der-PS4, exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4 µM. mdpi.com Furthermore, Dermaseptin (B158304) DMS-DA6 has shown remarkable bactericidal activity against Gram-positive bacteria. biorxiv.org The mechanism of action involves the disruption of the bacterial membrane, leading to the leakage of cellular contents. oup.com

Table 1: In Vitro Antibacterial Activity of Dermaseptin Analogs against Gram-Positive Bacteria

Peptide Bacterium MIC (µM) Reference
Dermaseptin-PH Staphylococcus aureus 32 nih.gov
Der-PS4 Staphylococcus aureus 4 mdpi.com

This table is interactive. Click on the headers to sort.

Dermaseptins have also proven effective against Gram-negative bacteria. Dermaseptin-PH, for example, displayed inhibitory activity against Escherichia coli. nih.gov Similarly, Der-PS4 was active against E. coli and Pseudomonas aeruginosa with MICs of 8 µM and 16 µM, respectively. mdpi.com The lytic action of dermaseptins on Gram-negative bacteria is attributed to their ability to permeabilize the outer and inner membranes. targetmol.commedchemexpress.com

Table 2: In Vitro Antibacterial Activity of Dermaseptin Analogs against Gram-Negative Bacteria

Peptide Bacterium MIC (µM) Reference
Dermaseptin-PH Escherichia coli 16 nih.gov
Der-PS4 Escherichia coli 8 mdpi.com
Der-PS4 Pseudomonas aeruginosa 16 mdpi.com
Dermaseptin acetate Pseudomonas aeruginosa 100 µg/ml targetmol.com

This table is interactive. Click on the headers to sort.

A significant area of research has been the evaluation of dermaseptins against multi-drug resistant (MDR) bacteria. dovepress.com The emergence of antibiotic resistance has created a pressing need for novel antimicrobial agents, and AMPs like dermaseptins are considered promising candidates. mdpi.comdovepress.com Der-PS4 demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µM. mdpi.com Another study highlighted the efficacy of dermaseptin derivatives against Acinetobacter baumannii, a notorious MDR pathogen. nih.gov The ability of dermaseptins to combat MDR strains stems from their membrane-targeting mechanism, which is less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. biorxiv.orgdovepress.com

Table 3: In Vitro Activity of Dermaseptin Analogs against MDR Bacteria

Peptide Bacterium MIC (µM) Reference
Der-PS4 MRSA 8 mdpi.com

This table is interactive. Click on the headers to sort.

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and contribute to chronic infections. Dermaseptins have shown potential in both preventing biofilm formation and eradicating established biofilms. nih.gov Dermaseptin-PH exhibited moderate activity in inhibiting biofilm formation by both E. coli and S. aureus. nih.gov Similarly, Der-PS4 was effective at inhibiting biofilm formation, with Minimum Biofilm Inhibitory Concentrations (MBIC) of 8 µM for E. coli and MRSA. mdpi.com Furthermore, some dermaseptin derivatives have demonstrated the ability to eradicate mature biofilms. mdpi.comnih.gov The mechanism behind this anti-biofilm activity is thought to involve the disruption of the biofilm matrix and the killing of the embedded bacteria. nih.gov

Table 4: Anti-Biofilm Activity of Dermaseptin Analogs

Peptide Bacterium MBIC (µM) Reference
Dermaseptin-PH E. coli - nih.gov
Dermaseptin-PH S. aureus - nih.gov
Der-PS4 S. aureus 4 mdpi.com
Der-PS4 MRSA 8 mdpi.com
Der-PS4 E. coli 8 mdpi.com

This table is interactive. Click on the headers to sort. Note: MBIC data for Dermaseptin-PH was not specified in the provided context.

Activity against Multi-Drug Resistant (MDR) Bacterial Strains

Antifungal Activity Studies

In addition to their antibacterial properties, dermaseptins exhibit potent antifungal activity. targetmol.commedchemexpress.com They have been shown to be effective against a range of pathogenic yeasts and filamentous fungi. nih.govtargetmol.commedchemexpress.com Dermaseptin-PH, for instance, inhibited the growth of the pathogenic yeast Candida albicans with an MIC of 16 µM. nih.gov Another study reported that Dermaseptin displayed strong antifungal activity against various Candida species, including the emerging multi-drug resistant pathogen Candida auris. rsc.orgresearchgate.net The antifungal mechanism, similar to its antibacterial action, involves the disruption of the fungal cell membrane. nih.govrsc.org

Table 5: In Vitro Antifungal Activity of Dermaseptin Analogs | Peptide | Fungus | MIC | Reference | | --- | --- | --- | | Dermaseptin-PH | Candida albicans | 16 µM | nih.gov | | Dermaseptin | Candida albicans | 0.125 µg/mL | rsc.org | | Dermaseptin | Candida auris | 7.81–15.62 µg/mL | rsc.org |

This table is interactive. Click on the headers to sort.

Yeasts (e.g., Candida species)

Antiparasitic Activity Studies

Dermaseptins have been investigated for their activity against a range of protozoan pathogens. mdpi.com Members of the dermaseptin family have shown effectiveness against Leishmania species, the causative agents of leishmaniasis. mdpi.comresearchgate.net For instance, Dermaseptins S1 through S5 were found to be lethal to the promastigote form of Leishmania mexicana at low concentrations by inducing cell membrane disruption. mdpi.com Synthetic Dermaseptin 01 (DS 01) has also demonstrated activity against the promastigote form of Leishmania amazonensis. mdpi.com

Furthermore, antiparasitic activity has been observed against Plasmodium falciparum, the parasite responsible for malaria. cedia.edu.ec Studies have evaluated the potential of peptides from the dermaseptin family against this pathogen. cedia.edu.ecmalariaworld.org

Dermaseptin DerivativeTarget OrganismObserved Effect
Dermaseptins S1-S5Leishmania mexicana (promastigote)Lethal activity via membrane disruption
Dermaseptin 01 (DS 01)Leishmania amazonensis (promastigote)Active against the parasite

Research has also explored the potential of dermaseptins against helminthic pathogens like Schistosoma mansoni, a major cause of schistosomiasis. mdpi.com A peptide with high similarity to dermaseptin, named Schistosoma mansoni dermaseptin-like peptide (SmDLP), was identified in the parasite itself. researchgate.net This peptide exhibited hemolytic activity and is thought to play a role in the parasite's immunoevasion strategy. researchgate.net In vitro studies with Dermaseptin 01 (DS 01) have shown its activity against adult S. mansoni worms. mdpi.com

Dermaseptin Derivative/Like PeptideTarget OrganismObserved Effect
Dermaseptin 01 (DS 01)Schistosoma mansoni (adult worms)In vitro activity
S. mansoni dermaseptin-like peptide (SmDLP)Host cellsHemolytic activity, potential immunoevasion
Protozoan Pathogens (e.g., Leishmania, Plasmodium)

Antiviral Activity Studies against Enveloped Viruses (e.g., Zika virus)

The antiviral properties of dermaseptins have been primarily studied against enveloped viruses. mdpi.comresearchgate.net The Zika virus (ZIKV), an enveloped flavivirus, has been a target of such research. scielo.org.mxnih.gov A recent study investigated the antiviral activity of Dermaseptin B2, Dermaseptin S4, and their analogs against ZIKV. researchgate.netnih.govreferencecitationanalysis.com The results indicated that analogs of the S4 family exhibited antiviral activity at low concentrations, appearing to inhibit the initial stages of virus infection. researchgate.netnih.gov The proposed mechanism of action involves interaction with the viral envelope. researchgate.net

Dermaseptin DerivativeTarget VirusObserved Effect
Dermaseptin S4 analogsZika Virus (ZIKV)Antiviral activity, inhibition of early infection stages
Dermaseptin B2 and its derivativeZika Virus (ZIKV)Increased infectivity

Anticancer and Antiproliferative Activity Research in Cell Lines

Beyond their antimicrobial activities, dermaseptins have demonstrated significant anticancer and antiproliferative effects in various human cancer cell lines. nih.govnih.gov this compound, in particular, has been noted for its anticancer properties, inducing apoptosis in glioblastoma and lung cancer cells. smolecule.com

A novel peptide, Dermaseptin-PH, exhibited a broad spectrum of antiproliferative activity against several human cancer cell lines, including MCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S (melanoma), and PC-3 (prostate). researchgate.netnih.govnih.gov The most potent inhibition was observed against the MCF-7 cell line. nih.gov Similarly, Dermaseptin-PS1 has shown antiproliferative activity against the U-251 MG human glioblastoma cell line by inducing apoptosis. researchgate.net The mechanism for some dermaseptins, such as Dermaseptin-B2, is believed to involve membrane disruption and the induction of apoptosis. researchgate.net

Dermaseptin DerivativeCancer Cell LineCell TypeObserved Effect
This compoundGlioblastoma, Lung-Apoptosis induction
Dermaseptin-PHMCF-7BreastProliferation inhibition (IC50: 0.69 μM)
Dermaseptin-PHH157LungProliferation inhibition (IC50: 2.01 μM)
Dermaseptin-PHU251MGGlioblastomaProliferation inhibition (IC50: 2.36 μM)
Dermaseptin-PHMDA-MB-435SMelanomaProliferation inhibition (IC50: 9.94 μM)
Dermaseptin-PHPC-3ProstateProliferation inhibition (IC50: 11.8 μM)
Dermaseptin-PS1U-251 MGGlioblastomaAntiproliferative activity via apoptosis induction (IC50: 5.419 μmol/L)

Inhibition of Cancer Cell Line Proliferation

The dermaseptin (DRS) family of peptides has demonstrated notable anti-tumor effects across a range of preclinical studies. nih.gov Various members of this family have been shown to inhibit the proliferation of human cancer cell lines, including those from breast, lung, prostate, and brain cancers. nih.govmdpi.com This broad activity highlights the potential of these natural peptides as templates for new therapeutic agents.

While the dermaseptin family is recognized for its anticancer potential, specific data on the antiproliferative activity of Dermaseptin-S5 against cancer cells is not extensively documented in the current scientific literature. Research has shown that Dermaseptin-S5 is biologically active, demonstrating cytotoxicity against the yeast Candida albicans. nih.govmdpi.com However, in a comparative study against the fungus Aspergillus fumigatus, Dermaseptin-S1 and Dermaseptin-B2 showed cytotoxic activity, whereas Dermaseptin-S5 did not, suggesting a selective spectrum of activity. nih.gov

To illustrate the general anticancer potential within the dermaseptin family, the activities of other well-researched dermaseptins are presented below. These peptides demonstrate efficacy in the low micromolar range against various cancer cell lines.

Dermaseptin AnalogueCancer Cell LineCell Line OriginReported IC₅₀ / GI₅₀ (µM)Reference
Dermaseptin-B2PC3Prostate Adenocarcinoma~2.5 plos.org
Dermaseptin-B2DU145Prostate Carcinoma~2.65 plos.org
Dermaseptin-PHMCF-7Breast Adenocarcinoma0.69 nih.govmdpi.com
Dermaseptin-PHH157Non-Small Cell Lung Carcinoma2.01 nih.govmdpi.com
Dermaseptin-PHU251MGGlioblastoma2.36 nih.govmdpi.com
Dermaseptin-PPH157Non-Small Cell Lung Carcinoma1.55 nih.gov

Cellular Pathways of Cancer Cell Growth Inhibition (e.g., direct lysis, apoptosis)

The primary mechanism of action for the anticancer effects of the dermaseptin peptide family is the disruption of the cell membrane. nih.govresearchgate.net As cationic molecules, dermaseptins are electrostatically attracted to the net negative charge of cancer cell membranes. mdpi.com This interaction leads to membrane permeabilization and subsequent cell death through lysis. The process is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface, disrupting the phospholipid bilayer integrity, which causes pore formation and leakage of cellular contents. researchgate.netmdpi.com

In addition to direct lysis, some dermaseptin peptides can induce programmed cell death, or apoptosis. For instance, Dermaseptin-S3 has been shown to trigger apoptosis in fungal cells. nih.govmdpi.com Research on Dermaseptin-PS1, also isolated from Phyllomedusa sauvagii, revealed a concentration-dependent dual mechanism; at high concentrations, it disrupts the cell membrane, while at lower concentrations, it induces apoptosis via a mitochondrial-related signaling pathway in glioblastoma cells. mdpi.com Other studies on Dermaseptin-B2 indicate a necrosis-like pathway, evidenced by a rapid release of lactate (B86563) dehydrogenase (LDH), a marker of membrane rupture. nih.gov Some peptides may also be internalized, where they can interfere with intracellular functions like DNA and protein synthesis. encyclopedia.pub Although these mechanisms have not been specifically verified for Dermaseptin-S5, they represent the established pathways for the broader dermaseptin family.

Differential Selectivity between Malignant and Non-Malignant Cells in Research Models

A critical feature of many antimicrobial peptides, including dermaseptins, is their ability to selectively target malignant cells over non-malignant ones. plos.orgnih.gov This selectivity is largely attributed to fundamental differences in the composition of their outer cell membranes. nih.gov Cancer cell membranes typically possess a higher net negative charge compared to normal mammalian cells. This is due to an increased surface expression of anionic molecules, most notably phosphatidylserine (B164497) (PS). mdpi.comiiitd.edu.in The positive charge of dermaseptin peptides facilitates a preferential electrostatic attraction to these negatively charged cancer cell surfaces, leading to targeted cell lysis. mdpi.com

In contrast, normal mammalian cell membranes are generally zwitterionic (having a more neutral charge) and contain higher levels of cholesterol, which can inhibit peptide insertion. This difference in surface properties forms the basis for the peptides' selective toxicity.

Specifically for Dermaseptin-S5, research has highlighted its favorable selectivity profile. Studies have shown that Dermaseptin-S5 is devoid of hemolytic activity, meaning it does not rupture red blood cells at effective concentrations. researchgate.netresearchgate.net This contrasts with other members like Dermaseptin-S4, which is known to be hemolytic. researchgate.netresearchgate.net This data underscores the differential selectivity among closely related dermaseptin peptides.

PeptideAssayCell TypeFindingReference
Dermaseptin-S5Cytotoxicity AssayHEp-2 (Human epithelial cells)Maximal non-cytotoxic concentration reported as 64 µg/mL. researchgate.netnih.gov
Dermaseptin-S5Hemolysis AssayErythrocytes (Red Blood Cells)Reported to be devoid of hemolytic activity. researchgate.netresearchgate.net
Dermaseptin-S1Hemolysis AssayErythrocytes (Red Blood Cells)Reported to be devoid of hemolytic activity. researchgate.net
Dermaseptin-S4Hemolysis AssayErythrocytes (Red Blood Cells)Causes lysis of erythrocytes at micromolar concentrations. researchgate.netresearchgate.net

Immunomodulatory Research Aspects

Beyond their direct cytotoxic effects, peptides of the dermaseptin family are recognized for their ability to modulate the host immune system. nih.gov These immunomodulatory functions can complement their direct antimicrobial and anticancer activities, although this area of research is less explored for many specific dermaseptins, including S5.

Investigation of this compound Interaction with Immune Cells

While direct studies on the interaction of Dermaseptin-S5 with immune cells are not available, research on other dermaseptins provides insight into the potential immunomodulatory roles of the family.

Dermaseptin-S1 has been shown to stimulate the microbicidal activities of both rat and human neutrophils, key cells of the innate immune system. This includes enhancing the production of reactive oxygen species, which are crucial for killing pathogens. nih.gov

Dermaseptin-S9 has been identified as a chemotactic agent for human leukocytes, meaning it can attract immune cells to a site of infection or inflammation. nih.gov

Dermaseptin-01 was observed to increase the phagocytic capacity (the ability to engulf pathogens) and the production of hydrogen peroxide by macrophages in a mouse model. nih.gov

These findings suggest that dermaseptins can actively engage and enhance the host's innate immune response. Further research is needed to determine if Dermaseptin-S5 shares these specific capabilities.

Modulation of Inflammatory Responses in Research Models

The modulation of inflammation is another key aspect of the immunomodulatory potential of antimicrobial peptides. encyclopedia.pub They can influence the production and activity of cytokines, which are the signaling molecules that orchestrate inflammatory responses.

Specific research on Dermaseptin-S4 has shown that it can bind to lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.gov By binding to LPS, Dermaseptin-S4 may suppress the activation of macrophages and reduce the production of pro-inflammatory cytokines. nih.gov Additionally, synthetic branched peptides derived from dermaseptin sequences have also demonstrated immunomodulatory activity. nih.gov These findings suggest a potential anti-inflammatory role for some members of the dermaseptin family. However, the specific effects of Dermaseptin-S5 on inflammatory pathways remain an area for future investigation.

Structure Activity Relationship Sar and Rational Peptide Engineering of Dermaseptin 5

Impact of Amino Acid Substitutions on Biological Activity and Selectivity

Amino acid substitutions can dramatically alter the biological activity and selectivity of dermaseptin (B158304) peptides. Strategic replacement of specific residues can enhance antimicrobial potency while minimizing toxicity to mammalian cells.

Increasing the net positive charge through the substitution of neutral or acidic amino acids with basic residues like lysine (B10760008) often leads to enhanced antimicrobial activity. vulcanchem.commdpi.com For instance, replacing aspartic acid and glutamic acid with lysine in Dermaseptin-PT9 created an analog with significantly increased antimicrobial effects. vulcanchem.com Similarly, the substitution of methionine and asparagine with lysine in Dermaseptin S4 derivatives resulted in potent antibacterial activity. nih.gov This enhancement is attributed to stronger electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) and teichoic acid. mdpi.com

Conversely, modulating hydrophobicity through amino acid changes can also fine-tune activity. Replacing lysine with methionine, a more hydrophobic residue, in a dermaseptin derivative led to decreased activity against E. coli but increased activity against S. aureus. asm.org The introduction of the non-natural amino acid cyclohexylalanine (Cha) at the C-terminus of a truncated dermaseptin derivative was shown to be crucial for retaining antimicrobial potency, as its replacement with alanine (B10760859) resulted in a much less active peptide. nih.gov

These findings highlight that a delicate balance between cationicity and hydrophobicity, governed by specific amino acid residues, is essential for both the potency and the target selectivity of dermaseptin peptides.

Table 1: Effect of Amino Acid Substitutions on Dermaseptin Activity

Parent PeptideSubstitution(s)Change in PropertiesEffect on Activity
Dermaseptin-PT9Aspartic acid and glutamic acid to lysineIncreased positive chargeMarkedly increased antimicrobial effect. vulcanchem.com
Dermaseptin S4Methionine and asparagine to lysineIncreased positive chargePotent antibacterial activity. nih.gov
Dermaseptin derivativeLysine to methionineIncreased hydrophobicityDecreased activity against E. coli, increased activity against S. aureus. asm.org
Truncated Dermaseptin-PCCyclohexylalanine to alanine at C-terminusDecreased hydrophobicityMuch less potent antimicrobial activity. nih.gov

Role of Peptide Length and Truncation Strategies

The length of the dermaseptin peptide chain is a critical determinant of its biological function. Truncation strategies, primarily involving the removal of amino acids from the C-terminus, have been extensively explored to create shorter, yet still potent, antimicrobial peptides.

Studies have shown that the N-terminal region of dermaseptins is often sufficient for antimicrobial activity, while the C-terminal tail may contribute more to non-specific membrane interactions. nih.govnih.gov For example, a 19-mer truncated N-terminal derivative of Dermaseptin-PC (DM-PC) exhibited similar antimicrobial potency to the full-length peptide but with significantly reduced hemolytic effects. nih.govmdpi.com Similarly, truncated derivatives of dermaseptin S4, as short as 13 to 16 amino acids, have been shown to retain or even have improved biological activity. nih.govasm.org

However, excessive truncation can lead to a loss of activity. Shorter sequences, particularly those with fewer than 13 amino acid residues, often experience a significant reduction in antimicrobial efficacy. nih.gov This is likely due to an insufficient length to form a stable amphipathic α-helix, which is crucial for membrane interaction and disruption. nih.govsemanticscholar.org Therefore, truncation strategies must carefully balance the reduction in peptide length with the preservation of the essential structural motifs required for antimicrobial action.

Table 2: Activity of Truncated Dermaseptin Derivatives

Parent PeptideTruncated DerivativeLengthKey Findings
Dermaseptin-PC (DM-PC)DMPC-1919-merSimilar antimicrobial potency to parent, significantly decreased hemolytic effect. nih.govmdpi.com
Dermaseptin S4K4-S4(1-13)13-merMaintained or improved structural characteristics and rapid cytolytic activity. asm.org
Dermaseptin S4K4S4(1-16)16-merRetained potent antibacterial activity with reduced toxicity. nih.gov
Dermaseptin S3DS s3 (1-16)16-merExhibited significant growth inhibition against Saccharomyces cerevisiae. nih.gov
Dermaseptin S4<13 residues<13-merSignificant reduction in antimicrobial activity. nih.gov

Optimization of Cationic Charge and Hydrophobicity for Enhanced Efficacy

Increasing the net positive charge, typically by substituting neutral or acidic residues with lysine, enhances the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane. mdpi.compreprints.org This stronger binding facilitates the accumulation of the peptide on the membrane surface, a critical first step in its mechanism of action. mdpi.com For example, increasing the cationicity of a Dermaseptin-PS3 analog resulted in a 4- to 32-fold increase in potency against various microbes. mdpi.com

Hydrophobicity, on the other hand, drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption. mdpi.com However, excessive hydrophobicity can lead to non-specific interactions and increased toxicity towards host cells. mdpi.compreprints.org Therefore, an optimal balance is required. Strategies such as replacing specific amino acids or acylating the N-terminus with fatty acids can modulate hydrophobicity to improve efficacy. asm.orgnih.gov For instance, replacing deleted N-terminal amino acids in a dermaseptin S4 derivative with fatty acids recovered and in some cases improved antimicrobial potency. nih.gov

Ultimately, the goal is to fine-tune the charge and hydrophobicity to maximize antimicrobial activity while minimizing off-target effects, thereby enhancing the therapeutic potential of dermaseptin-based peptides. asm.orgnih.gov

Rational Design of Dermaseptin-5 Derivatives and Analogues

Building upon the principles of SAR, the rational design of this compound derivatives and analogues aims to create novel peptides with superior antimicrobial properties. This involves various modification strategies, including terminal modifications, the creation of fusion peptides, and immobilization on nanoscaffolds.

N-Terminal and C-Terminal Modifications

Modifications at the N- and C-termini of dermaseptin peptides play a significant role in their stability and activity. C-terminal amidation is a common modification that increases the net positive charge and confers resistance to degradation by carboxypeptidases. mdpi.commdpi.com This modification is often found in naturally occurring dermaseptins and is frequently incorporated into synthetic analogues to enhance their biological activity. mdpi.com

N-terminal modifications, such as acylation with fatty acids, can be used to modulate the peptide's hydrophobicity. nih.gov For example, replacing the N-terminal dipeptide of a dermaseptin S4 derivative with heptanoic or aminododecanoic acid led to improved potency and faster bactericidal kinetics. nih.gov These modifications demonstrate that the terminal ends of the peptide are amenable to chemical alterations that can fine-tune its physicochemical properties for enhanced antimicrobial efficacy.

Development of Fusion Peptides and Chimeric Constructs

The development of fusion peptides and chimeric constructs represents an innovative approach to enhance the functionality of dermaseptins. This strategy involves combining a dermaseptin or its derivative with another peptide that possesses a complementary mechanism of action.

One notable example is a chimeric peptide created by fusing a 13-amino-acid dermaseptin derivative with an RNA III-inhibiting peptide (RIP). nih.govnih.gov This hybrid peptide not only retained the membrane-disrupting activity of the dermaseptin component but also inhibited bacterial quorum sensing, a key mechanism for virulence and biofilm formation. nih.gov In a rat graft infection model, this chimeric peptide was more potent at preventing staphylococcal infections than either of the individual peptides alone, demonstrating a synergistic effect. nih.gov Another study explored fusing dermaseptin with thanatin, where the resulting bifunctional peptide could adhere to crop surfaces and provide sustained protection against fungal pathogens. researchgate.net These studies highlight the potential of creating multifunctional peptides by combining the lytic capabilities of dermaseptins with other targeted functionalities.

Strategies for Immobilization on Nanoparticle Scaffolds

Immobilizing dermaseptins onto nanoparticle scaffolds is a promising strategy to enhance their stability and local concentration, thereby improving their antibacterial efficacy. Alginate nanoparticles have been successfully used as a carrier for Dermaseptin B2. fao.orgnih.gov

The adsorption of Dermaseptin B2 onto alginate nanoparticles resulted in a formulation with significantly higher antibacterial activity against Escherichia coli compared to the free peptide. fao.orgnih.govresearchgate.net This enhanced activity is likely due to the increased local concentration of the peptide at the bacterial surface and potential synergistic effects with the nanoparticle carrier. Furthermore, the addition of molecules like menthol (B31143) or lactic acid to this formulation was found to further augment its antibacterial properties. nih.gov This approach of immobilizing dermaseptins on biocompatible nanoscaffolds offers a novel delivery system that could improve their therapeutic application. thno.org

Evaluation of Stereoisomeric Peptides and Their Biological Implications

The evaluation of stereoisomeric peptides, particularly the substitution of naturally occurring L-amino acids with their D-enantiomeric counterparts, is a critical area of research in the rational engineering of antimicrobial peptides (AMPs) like this compound and its analogues. This strategy is primarily aimed at enhancing peptide stability against enzymatic degradation while modulating biological activity. Research indicates that for many AMPs, including members of the dermaseptin family, the mechanism of action involves non-specific interactions with the microbial cytoplasmic membrane rather than binding to a specific chiral receptor. mdpi.comnih.gov Consequently, their all-D-amino acid enantiomers often retain significant, if not identical, antimicrobial potency compared to their natural all-L-forms. mdpi.comasm.org

Research Findings on Dermaseptin Derivatives

Detailed studies on derivatives of the dermaseptin family provide insight into the biological implications of stereoisomerism.

One such study focused on DMPC-10A, a 10-mer peptide derived from the N-terminal domain of Dermaseptin-PC. mdpi.com To improve its stability and reduce its hemolytic activity, an enantiomer, DMPC-10B, was synthesized by replacing the L-Lysine and L-Leucine residues with their D-form counterparts. mdpi.comnih.gov The resulting D-amino acid enantiomer, DMPC-10B, exhibited antimicrobial potency similar to its parent L-peptide (DMPC-10A) but with notably lower cytotoxicity and hemolytic activity. mdpi.comnih.govresearchgate.net Furthermore, DMPC-10B demonstrated remarkable resistance to degradation by trypsin and chymotrypsin. mdpi.com

PeptideStereochemistryKey FindingReference
DMPC-10AL-amino acids (except for Cha)Potent antimicrobial activity but considerable hemolytic effect. mdpi.comnih.gov
DMPC-10BD-amino acid substitutions (Lys, Leu)Similar antimicrobial potency to DMPC-10A, but with lower cytotoxicity and significantly improved stability against proteases. mdpi.comnih.govresearchgate.net

In another line of research, the d-isomers of Dermaseptin S4 derivatives K₄K₂₀-S4 and K₄-S4(1–13)a were synthesized and tested for their antimalarial activity. asm.org The results showed that the D-isomers displayed an identical activity profile to their L-amino acid counterparts in their ability to lyse both normal and infected red blood cells and to inhibit parasite growth. asm.org This finding strongly supports the hypothesis that the lytic and antimalarial activities of these dermaseptin derivatives are not mediated by specific interactions with a chiral center, but rather by direct membrane disruption. asm.orgasm.org The ability of all-D peptides to form a left-handed α-helical structure, a mirror image of the natural right-handed helix, allows them to maintain the amphipathic conformation necessary for membrane interaction and disruption. nih.gov

These studies collectively demonstrate that the use of D-amino acid stereoisomers is a viable and effective strategy in dermaseptin engineering. It can preserve or even refine the desired antimicrobial or cytolytic activity while significantly reducing cytotoxicity and improving peptide stability, thereby enhancing the therapeutic potential of the parent molecule. mdpi.comnih.gov

Advanced Methodologies in Dermaseptin 5 Academic Research

Molecular Cloning and cDNA Sequencing Techniques for Peptide Discovery

The discovery of novel peptides like Dermaseptin-5 often begins with molecular cloning and cDNA sequencing. This process involves the construction of a cDNA library from the mRNA extracted from the skin secretions of amphibians, such as those from the Phyllomedusa genus. nih.govnih.gov

Researchers utilize "shotgun" cloning techniques, which involve generating a library of cDNA fragments. mdpi.com From this library, specific clones encoding peptide precursors are identified using degenerate primers designed from highly conserved regions of known dermaseptin (B158304) gene sequences. nih.gov The rapid amplification of cDNA ends (RACE) is a common PCR-based method used to obtain the full-length cDNA sequence of the peptide precursor. nih.govresearchgate.net

Once a cDNA clone is isolated, its nucleotide sequence is determined. This sequence reveals the open reading frame that translates into the amino acid sequence of the dermaseptin precursor protein. frontiersin.org This precursor typically includes a signal peptide, an acidic spacer, and the mature peptide sequence. mdpi.com The identity of the mature peptide is then confirmed by comparing the deduced amino acid sequence with data obtained from mass spectrometry analysis of the natural peptide found in the skin secretion. nih.govmdpi.com

Peptide Synthesis and Purification Methods

To obtain sufficient quantities of this compound for functional studies, chemical synthesis is employed. The most common method is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. frontiersin.orgmdpi.com This automated process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. ajol.info

Following synthesis, the crude peptide is cleaved from the resin and deprotected. mdpi.com The resulting peptide solution contains the desired product along with various impurities from the synthesis process. Purification is therefore a critical next step.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying this compound and its analogs. frontiersin.orgnih.gov This method separates the peptide from impurities based on hydrophobicity. The purity of the collected fractions is then verified using analytical RP-HPLC and the identity of the synthetic peptide is confirmed by mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). mdpi.comnih.gov

Spectroscopic and Biophysical Characterization

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of the peptide. mdpi.commedchemexpress.com CD spectra can reveal whether the peptide adopts an α-helical, β-sheet, or random coil conformation in different environments, such as in aqueous solution versus a membrane-mimicking environment (e.g., in the presence of trifluoroethanol or lipid vesicles). mdpi.comnih.gov Studies have shown that while this compound may be unstructured in aqueous solution, it can fold into an α-helical conformation in a hydrophobic environment, a characteristic feature of many membrane-active peptides. mdpi.comnih.gov

Fluorescence spectroscopy is another powerful tool used to study the interaction of this compound with model membranes. nih.gov By labeling the peptide with a fluorescent probe, researchers can monitor changes in the fluorescence signal upon binding to lipid vesicles. These changes can provide information about the peptide's insertion depth into the membrane and its local environment.

Microscopic Techniques for Cellular and Membrane Analysis

To visualize the effects of this compound on cells and membranes at a high resolution, various microscopic techniques are employed. Atomic Force Microscopy (AFM) allows for the imaging of membrane surfaces at the nanometer scale. researchgate.net AFM can be used to observe morphological changes in bacterial or cancer cell membranes after treatment with this compound, providing direct evidence of membrane disruption. researchgate.netnih.gov

Confocal microscopy is used to study the localization of fluorescently-labeled this compound within cells. researchgate.net This technique can determine whether the peptide remains on the cell surface or penetrates into the cytoplasm. researchgate.net By providing three-dimensional optical sectioning, confocal microscopy helps to build a detailed picture of the peptide's cellular interactions. bruker.com

Quantitative Assessment of Biological Activities

A critical aspect of this compound research is the quantitative evaluation of its biological effects. Standardized assays are used to determine its potency against various microorganisms and cell types.

The Minimum Inhibitory Concentration (MIC) is a key measure of a peptide's antimicrobial activity. It is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after a specific incubation period. nih.govmdpi.com The Minimum Fungicidal Concentration (MFC) is also determined to assess the concentration at which the peptide kills the fungal cells.

For evaluating anticancer activity, the IC50 (half-maximal inhibitory concentration) is determined. nih.gov This value represents the concentration of this compound required to inhibit the proliferation of a cancer cell line by 50%. nih.govasm.org These assays are typically performed using colorimetric methods, such as the MTT assay, which measures cell viability. nih.gov

Table 1: Examples of Biological Activity of Dermaseptin Peptides

Peptide Organism/Cell Line Assay Result
Dermaseptin-PS1 S. aureus MIC 10⁻⁵ M nih.gov
Dermaseptin-PS1 E. coli MIC 10⁻⁵ M nih.gov
Dermaseptin-PS1 C. albicans MIC 10⁻⁴ M nih.gov
Dermaseptin-PS1 U-251 MG (human glioblastoma) IC50 ~10⁻⁶ M nih.gov
Dermaseptin-PH MCF-7 (human breast cancer) IC50 0.69 µM nih.gov
Dermaseptin-PH H157 (non-small cell lung carcinoma) IC50 2.01 µM nih.gov
Dermaseptin-PH U251MG (glioblastoma) IC50 2.36 µM nih.gov
Dermaseptin-PD-1 E. coli MIC >64 µM nih.gov
Dermaseptin-PD-2 E. coli MIC 9.8 µM nih.gov

Molecular Biology Techniques

To investigate the downstream cellular effects of this compound, molecular biology techniques are utilized. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method for analyzing changes in gene expression in response to peptide treatment. wits.ac.zawikipedia.orgthermofisher.com By converting RNA to cDNA and then amplifying specific gene targets, RT-qPCR can quantify the upregulation or downregulation of genes involved in processes like apoptosis or stress responses. wits.ac.zamdpi.com This provides insights into the molecular pathways affected by this compound.

Computational and Bioinformatic Approaches in Peptide Design and Sequence Analysis

Computational and bioinformatic tools play an increasingly important role in this compound research. nih.gov Sequence analysis programs are used to compare the amino acid sequence of new dermaseptins with existing databases to identify conserved motifs and predict potential functions. mdpi.comacs.org

Furthermore, computational methods are employed in the rational design of novel this compound analogs with improved activity or specificity. cecam.orgmdpi.com By creating models of the peptide's structure and its interaction with membranes or target proteins, researchers can predict the effects of specific amino acid substitutions. ui.ac.id This in silico approach helps to guide the synthesis of new peptide variants with enhanced therapeutic potential, reducing the time and cost associated with experimental screening. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Fmoc (9-fluorenylmethyloxycarbonyl)
Trifluoroethanol (TFE)
MALDI-TOF
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
cDNA (complementary DNA)
mRNA (messenger RNA)
PCR (Polymerase Chain Reaction)
RACE (Rapid Amplification of cDNA Ends)
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction)
Dermaseptin-PS1
Dermaseptin-PH
Dermaseptin-PD-1
Dermaseptin-PD-2

Research Challenges, Gaps, and Future Directions for Dermaseptin 5 Studies

Elucidation of Intricate Molecular Pathways and Synergistic Effects

A primary challenge lies in the complete elucidation of the molecular pathways through which Dermaseptin-5 exerts its effects. While membrane disruption is a recognized mechanism of action for many antimicrobial peptides (AMPs), including dermaseptins, the precise molecular interactions are not fully understood. nih.govmdpi.com The activity of dermaseptins is influenced by the lipid composition of the target membrane. frontiersin.org It is believed that these peptides interact with the phospholipid head groups of bacterial membranes, leading to leakage of cellular components and ultimately cell death. conicet.gov.ar Two prominent models for this interaction are the "barrel-stave" and the "carpet" models. nih.govresearchgate.net In the "barrel-stave" model, peptides aggregate and insert into the membrane to form a pore, while the "carpet" model suggests that the peptides coat the membrane surface, disrupting its integrity. nih.govresearchgate.netnih.gov

Beyond direct membrane lysis, evidence suggests that dermaseptins can also trigger other cellular processes like apoptosis. nih.govmdpi.com For instance, some dermaseptins have been shown to induce apoptosis via mitochondrial membrane rupture. mdpi.commdpi.com However, the specific signaling cascades and intracellular targets involved in these processes for this compound remain to be fully characterized.

Furthermore, the synergistic effects of this compound with conventional antibiotics or other AMPs are an area ripe for investigation. Combining AMPs with traditional therapies could enhance efficacy and potentially overcome existing resistance mechanisms. frontiersin.org Studies on other dermaseptins have shown synergistic effects with antibiotics, which can delay the acquisition of antibiotic resistance by bacteria. researchgate.net Investigating these combinations could lead to the development of more potent and robust therapeutic strategies. For example, the combination of Dermaseptin-B2 with menthol (B31143) or lactic acid has been shown to enhance its antibacterial activity. nih.gov

Future Research Directions:

Utilize advanced molecular and cellular biology techniques to identify specific receptors and intracellular targets of this compound.

Investigate the detailed mechanisms of apoptosis induction, including the roles of caspases and mitochondrial pathways. mdpi.com

Conduct comprehensive studies on the synergistic effects of this compound with a wide range of antibiotics and other AMPs against clinically relevant pathogens.

Explore the potential of this compound to modulate the host immune response, as has been observed with other AMPs. nih.gov

Investigation of Proteolytic Stability and In Vivo Persistence in Preclinical Models

A significant hurdle for the therapeutic application of peptides like this compound is their susceptibility to proteolytic degradation in vivo. mdpi.com Natural peptides are often rapidly cleared from the body, limiting their bioavailability and efficacy. mdpi.com

Research into the stability of dermaseptin (B158304) derivatives in the presence of serum has been conducted to address this issue. oup.com For example, one study assessed the stability of dermaseptin peptides in fish serum over 12 hours by quantifying the remaining peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). oup.com

Future Research Directions:

Conduct thorough pharmacokinetic and pharmacodynamic studies of this compound in various preclinical animal models to determine its half-life, distribution, and clearance.

Develop and evaluate strategies to enhance the proteolytic stability of this compound, such as chemical modifications (e.g., D-amino acid substitution, cyclization) or encapsulation in drug delivery systems.

Investigate the impact of these modifications on the biological activity and potential toxicity of the peptide.

Strategies to Overcome Microbial Resistance Mechanisms to Dermaseptins

While a key advantage of AMPs is their proposed ability to evade conventional resistance mechanisms, the potential for microbes to develop resistance to dermaseptins cannot be overlooked. nih.govasm.org Bacteria can employ various strategies to resist AMPs, including:

Enzymatic degradation: Secretion of proteases that can break down the peptide. royalsocietypublishing.org

Alteration of the cell surface: Modification of the net charge of the cell envelope to repel the cationic peptide. royalsocietypublishing.org

Efflux pumps: Actively pumping the peptide out of the cell. reactgroup.org

Biofilm formation: Creating a protective matrix that hinders peptide penetration. royalsocietypublishing.orgbsmiab.org

Understanding these mechanisms is crucial for developing strategies to maintain the long-term efficacy of this compound.

Future Research Directions:

Conduct long-term serial passage experiments to investigate the potential for and mechanisms of acquired resistance to this compound in various microbial species.

Explore the use of combination therapies to prevent the emergence of resistance.

Design novel this compound analogs that are less susceptible to known resistance mechanisms.

Investigate the effectiveness of this compound against biofilm-forming bacteria, a major challenge in clinical settings. researchgate.netmdpi.com

Exploration of Novel Biomedical and Biotechnological Applications in Research (e.g., Plant Protection, Drug Delivery Scaffolds)

The applications of this compound and other dermaseptins extend beyond direct therapeutic use in humans. Their broad-spectrum antimicrobial activity makes them promising candidates for various biomedical and biotechnological applications.

In plant protection , dermaseptins have been shown to confer resistance to a range of plant pathogens. nih.gov Transgenic plants expressing dermaseptin genes have demonstrated enhanced resistance to fungal and bacterial diseases. nih.govconicet.gov.arnih.gov For instance, transgenic sweet orange plants expressing a dermaseptin sequence showed reduced symptoms of citrus canker. conicet.gov.ar Similarly, tobacco plants expressing a recombinant dermaseptin fused to a chitin-binding domain exhibited significant protection against several fungal pathogens. nih.gov

In the realm of drug delivery , the cell-penetrating properties of some AMPs suggest their potential use as scaffolds or carriers to deliver other therapeutic agents into cells. nih.gov Dermaseptins could potentially be incorporated into biomaterials, such as cotton gauzes or nanoparticles, for medical applications. nih.govmdpi.com

Future Research Directions:

Further evaluate the efficacy and environmental impact of using this compound for crop protection against a wider range of plant diseases.

Develop and optimize this compound-based drug delivery systems for targeted delivery of anticancer drugs or other therapeutics.

Investigate the potential of immobilizing this compound on medical devices and implants to prevent biofilm formation and associated infections.

Advancing Preclinical Research Models for Specific Disease States

To fully assess the therapeutic potential of this compound, it is essential to utilize and develop relevant preclinical research models that accurately mimic human disease states. While some in vivo studies using models like peritonitis in mice have been conducted for dermaseptin derivatives, more specific and sophisticated models are needed. nih.govresearchgate.net

For instance, to evaluate its anticancer activity, xenograft models using human cancer cell lines in immunocompromised mice are crucial. frontiersin.org For its antimicrobial properties, models of specific infections, such as skin infections, lung infections in the context of cystic fibrosis, or device-associated infections, would provide more clinically relevant data.

Future Research Directions:

Develop and validate robust animal models for specific bacterial, fungal, and parasitic infections to test the in vivo efficacy of this compound.

Utilize advanced cancer models, including patient-derived xenografts (PDXs), to evaluate the anticancer activity of this compound against a diverse range of tumors.

Employ sophisticated imaging techniques to monitor the distribution of this compound and its effect on pathogens or tumors in real-time within these models.

For neurodegenerative disease applications, where some AMPs have shown potential, develop and utilize appropriate transgenic mouse models.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Dermaseptin-5’s antimicrobial activity?

  • Methodological Answer: In vitro assays using bacterial cultures (e.g., E. coli, S. aureus) and fungal strains are standard. Minimum inhibitory concentration (MIC) assays quantify antimicrobial efficacy. Hemolysis assays on red blood cells (RBCs) evaluate cytotoxic selectivity. Surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to measure peptide-membrane interactions .

Q. How can researchers assess the membrane-binding properties of this compound analogues?

  • Methodological Answer: SPR is a primary tool for real-time analysis of peptide adsorption and insertion into lipid bilayers. Fluorescence-based assays (e.g., dye leakage from liposomes) quantify membrane disruption. Circular dichroism (CD) spectroscopy determines secondary structure changes upon membrane binding. Proteolytic protection assays (e.g., using trypsin) differentiate surface-bound vs. inserted peptides .

Q. What are the standard controls for validating cytotoxicity in this compound studies?

  • Methodological Answer: Include negative controls (e.g., non-cytotoxic peptides) and positive controls (e.g., melittin). Use multiple cell lines (eukaryotic and prokaryotic) to assess selectivity. Replicate experiments with varying lipid compositions in model membranes to account for membrane heterogeneity .

Advanced Research Questions

Q. How can contradictions between membrane-binding affinity and cytotoxic activity in this compound derivatives be resolved?

  • Methodological Answer: Apply a two-stage binding model (adhesion vs. insertion) derived from SPR data. Calculate apparent affinity constants (Kapp) for each stage. Correlate insertion affinity (not total binding) with cytotoxicity, as shown for K4K20-S4 derivatives. Validate using proteolytic assays to confirm peptide insertion depth .

Q. What statistical approaches are recommended for analyzing complex datasets from SPR experiments?

  • Methodological Answer: Preprocess data by removing outliers and normalizing baselines. Use nonlinear regression to fit binding curves to a two-stage interaction model. Apply ANOVA or mixed-effects models to compare affinity constants across peptide variants. Ensure reproducibility by repeating experiments with independent lipid preparations .

Q. How does truncation of this compound affect its insertion affinity and cytotoxicity?

  • Methodological Answer: Synthesize truncated analogues (e.g., 16-mer, 13-mer, 10-mer) and compare their SPR-derived insertion affinities. Cytotoxicity (e.g., hemolysis) decreases with shorter chain length due to reduced insertion capability. Structural analysis (CD or NMR) can reveal loss of α-helical content critical for membrane penetration .

Data Interpretation and Validation

Q. How can researchers address conflicting findings on this compound’s mechanism of action across studies?

  • Methodological Answer: Conduct meta-analyses of published data to identify variables (e.g., lipid composition, peptide purity). Replicate experiments under standardized conditions. Use complementary techniques (e.g., cryo-EM for membrane pore visualization) to resolve ambiguities in SPR or fluorescence data .

Q. What validation steps are critical for ensuring reproducibility in this compound experiments?

  • Methodological Answer:

  • Reagent validation : Verify peptide purity (>95%) via HPLC and mass spectrometry.
  • Model membranes : Use defined lipid ratios (e.g., POPC:POPS) and document batch-to-batch variability.
  • Protocol transparency : Publish detailed SPR parameters (flow rate, temperature) and cytotoxicity assay conditions (cell density, incubation time) .

Structural and Functional Analysis

Q. Which techniques are optimal for studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer:

  • Alanine scanning : Identify critical residues for antimicrobial activity.
  • NMR spectroscopy : Map peptide conformation in membrane-mimetic environments (e.g., SDS micelles).
  • Molecular dynamics (MD) simulations : Predict insertion pathways and lipid interactions .

Tables for Comparative Analysis

Table 1 : Cytotoxicity and Binding Affinities of this compound Analogues

Peptide VariantChain LengthHemolysis (% at 10 μM)Adhesion Affinity (Kad, M<sup>-1</sup>)Insertion Affinity (Kins, M<sup>-1</sup>)
Native S428-mer85%1.2 × 10<sup>4</sup>3.8 × 10<sup>3</sup>
K4K20-S428-mer95%1.0 × 10<sup>4</sup>6.5 × 10<sup>3</sup>
Truncated 13-mer13-mer15%0.8 × 10<sup>4</sup>0.2 × 10<sup>3</sup>

Source: Adapted from Gaidukov et al. (2003) .

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